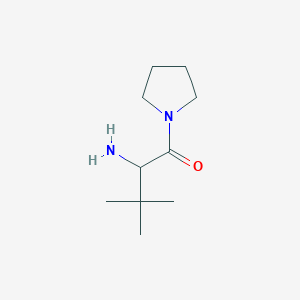
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one, also known as DMBA, is a chemical compound that has been widely researched for its potential applications in the field of pharmacology. This compound is a derivative of cathinone, a naturally occurring stimulant found in the khat plant. DMBA has been found to have various biological effects and is of interest to researchers due to its potential as a drug candidate.
Mecanismo De Acción
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one acts as a monoamine reuptake inhibitor, specifically inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one has been found to have various effects on the human body, including increased heart rate, increased blood pressure, and increased levels of dopamine, norepinephrine, and serotonin in the brain. It has also been found to have anxiogenic effects, meaning that it can increase anxiety levels in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy are not well understood.
Direcciones Futuras
There are several future directions for research on 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one, including further studies on its potential as a treatment for depression, anxiety, and addiction. Additionally, more research is needed to understand its safety and efficacy in humans, as well as its potential as a cognitive enhancer and a treatment for Alzheimer's disease. Further studies could also investigate the potential for 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one to interact with other drugs or medications.
Métodos De Síntesis
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one can be synthesized through a multi-step process starting with the reaction of 3,3-dimethylbutan-2-one with hydroxylamine hydrochloride to form 2-hydroxy-3,3-dimethylbutan-2-one. This intermediate is then reacted with pyrrolidine and ammonium chloride to form 2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one.
Aplicaciones Científicas De Investigación
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one has been studied for its potential applications in various fields of pharmacology, including as a potential treatment for depression, anxiety, and addiction. It has also been studied for its potential as a cognitive enhancer and as a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
2-amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8(11)9(13)12-6-4-5-7-12/h8H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYWFIOBVXLDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)




![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)






